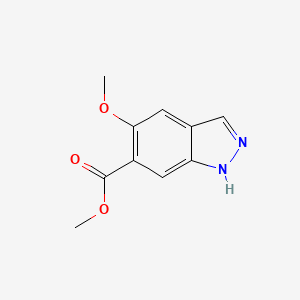![molecular formula C15H21N3O B11759253 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンは、ピラゾール環とメトキシフェニル基を特徴とする合成有機化合物です。
合成方法
合成経路と反応条件
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンの合成は、一般的に次の手順を踏みます。
ピラゾール環の生成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで合成できます。
アルキル化: その後、ピラゾール環は、アルキルハライドを塩基の存在下で用いて、エチル基とメチル基でアルキル化されます。
メトキシフェニル基とのカップリング: 最後の段階では、求核置換反応により、ピラゾール誘導体をメトキシフェニルメチルアミン誘導体とカップリングします。
工業的生産方法
このような化合物の工業的生産方法は、収率と純度を最大にするために反応条件を最適化するものが多くあります。 これには、触媒の使用、温度管理、および反応を促進する特定の溶媒が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups using alkyl halides in the presence of a base.
Coupling with Methoxyphenyl Group: The final step involves coupling the pyrazole derivative with a methoxyphenylmethylamine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
反応の種類
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物やその他の誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、アミンやその他の還元された形態の生成につながる可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に関与し、様々な誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬は、置換反応に使用できます。
主要な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成される場合があり、還元によってアミンが生成される場合があります。
科学研究への応用
化学
化学において、[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンは、より複雑な分子の合成のための構成ブロックとして使用できます。 その独特の構造により、様々な化学反応とメカニズムを探求することができます。
生物学
生物学研究において、この化合物は、その潜在的な生物活性について調査される可能性があります。 類似の構造を持つ化合物は、その抗菌性、抗炎症性、抗癌性について研究されてきました。
医学
医薬品化学において、[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンは、潜在的な薬剤候補として探求される可能性があります。 その構造は、特定の生物学的標的に結合し、治療効果をもたらす可能性があります。
産業
工業的用途において、この化合物は、新素材の開発や、その他の貴重な化合物の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンの作用機序は、分子標的との特定の相互作用に依存します。 一般的に、このような化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、生物学的経路の調節につながる可能性があります。
類似化合物との比較
類似化合物
- [(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-ヒドロキシフェニル)メチル]アミン
- [(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-クロロフェニル)メチル]アミン
独自性
[(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル][(2-メトキシフェニル)メチル]アミンは、ピラゾール環とメトキシフェニル基の両方が存在するため、ユニークです。 これらの官能基の組み合わせは、他の類似化合物とは異なる、特定の化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-11-14(12(2)17-18)10-16-9-13-7-5-6-8-15(13)19-3/h5-8,11,16H,4,9-10H2,1-3H3 |
InChIキー |
DYUMBSAIOLSMJD-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
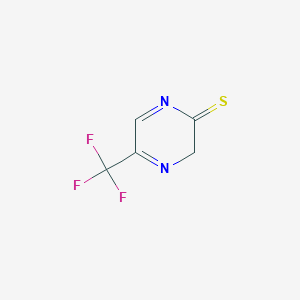
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
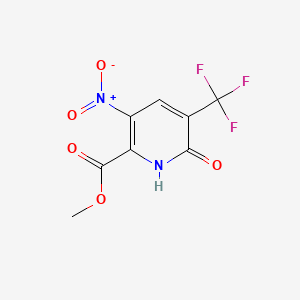
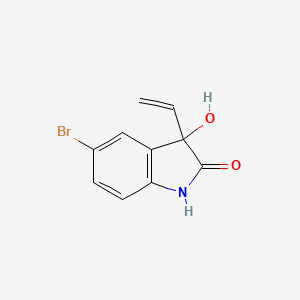
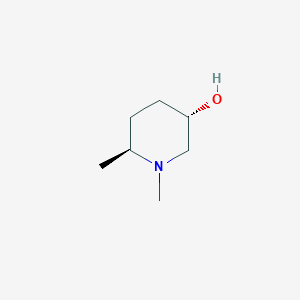

![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
